![molecular formula C21H20FN3O2S2 B2846923 4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1243004-98-9](/img/structure/B2846923.png)
4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones.
Wirkmechanismus
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach and act on its bacterial targets effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the number of bacteria. This can help to control the spread of tuberculosis and reduce the severity of the disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from the construction of the thienopyrimidine core. One efficient method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in satisfactory yields and involves the following steps:
Formation of the thienopyrimidine core: This is achieved through the reaction of substituted pyrimidine-4-carboxylic acid derivatives with thiophene ring precursors.
Introduction of the fluorophenoxyethyl group: This step involves the nucleophilic substitution reaction of the thienopyrimidine core with 2-(4-fluorophenoxy)ethylthiol.
Final modifications: The isobutyl group is introduced through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides under controlled temperatures and solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidinones with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with similar core structures but different substituents.
Fluorophenoxy derivatives: Compounds with similar fluorophenoxy groups but different core structures.
Uniqueness
2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of the thienopyrimidine core with the fluorophenoxyethyl and isobutyl groups. This unique structure contributes to its potent biological activity and potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S2/c1-13(2)12-25-20(26)18-17(16-4-3-9-23-19(16)29-18)24-21(25)28-11-10-27-15-7-5-14(22)6-8-15/h3-9,13H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJGKAIJWPGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
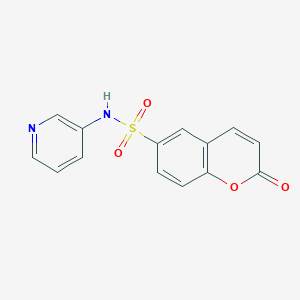

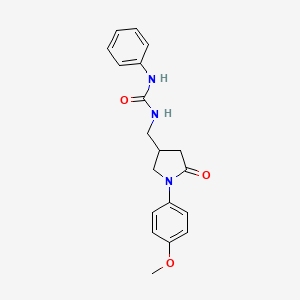
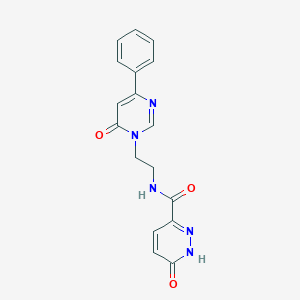
![1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide](/img/structure/B2846847.png)
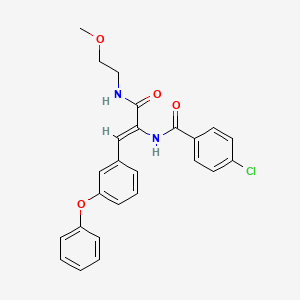
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B2846850.png)
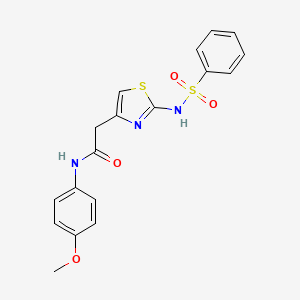
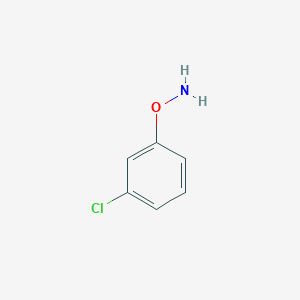
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2846855.png)
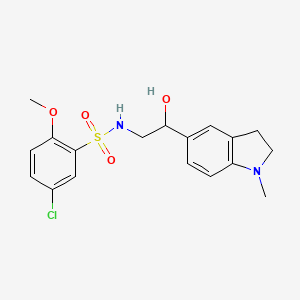
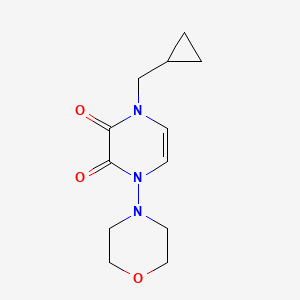
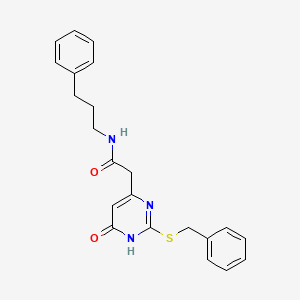
![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)
